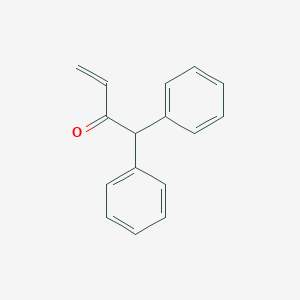

1,1-diphenylbut-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOFBXHKDLXZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Diphenylbut 3 En 2 One and Analogues

Strategies for Carbon-Carbon Bond Formation in the Butenone Skeleton

The construction of the core butenone structure of 4,4-diphenylbut-3-en-2-one and its analogues relies on fundamental carbon-carbon bond-forming reactions. These methods range from classic condensation reactions to modern transition metal-catalyzed approaches.

Condensation Reactions, Including Claisen-Schmidt Variants

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing α,β-unsaturated ketones. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation between a ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org For the synthesis of 4,4-diphenylbut-3-en-2-one, this involves the reaction between acetone (B3395972) and benzophenone (B1666685).

In this specific variant of the crossed aldol (B89426) condensation, the enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. researchgate.net The resulting β-hydroxy ketone intermediate readily undergoes dehydration, driven by the formation of a stable, conjugated enone system. researchgate.net Base catalysts such as sodium hydroxide (B78521) or potassium hydroxide are commonly employed, often in a solvent like ethanol (B145695) or even under solvent-free conditions to promote the reaction. wikipedia.orgnih.gov The reaction is particularly efficient because benzophenone cannot self-condense, and the enolate of acetone preferentially attacks the more electrophilic benzophenone. researchgate.net

Table 1: Claisen-Schmidt Condensation for 4,4-Diphenylbut-3-en-2-one

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Grignard Chemistry and Derivative Formation

Grignard reactions provide a powerful and versatile route for forming carbon-carbon bonds. mnstate.eduadichemistry.com A multi-step synthesis for 4,4-diphenyl-3-buten-2-one (B14743164) has been described that utilizes a Grignard reagent. aroonchande.com This pathway involves the protection of a more reactive functional group to allow the Grignard reagent to react selectively at the desired site.

The synthesis begins with the protection of the ketone in ethyl acetoacetate (B1235776) by converting it into a cyclic ketal using ethylene (B1197577) glycol. aroonchande.com This prevents the Grignard reagent from attacking the ketone. Subsequently, the protected compound is treated with phenylmagnesium bromide (PhMgBr), a Grignard reagent. aroonchande.comwisc.edu The nucleophilic Grignard reagent adds twice to the ester group, forming a tertiary alcohol after an acidic workup. aroonchande.com The final step involves the acid-catalyzed removal of the ketal protecting group, which is followed by dehydration of the intermediate β-hydroxyketone to yield the final product, 4,4-diphenyl-3-buten-2-one. aroonchande.com

Table 2: Grignard Synthesis of 4,4-Diphenyl-3-buten-2-one

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, Ethylene glycol | p-Toluenesulfonic acid | Ethyl acetoacetate ethylene ketal | Protection of the ketone group. aroonchande.com |

| 2 | Bromobenzene, Magnesium | Anhydrous diethyl ether | Phenylmagnesium bromide | Formation of the Grignard reagent. aroonchande.com |

| 3 | Ethyl acetoacetate ethylene ketal, Phenylmagnesium bromide | Diethyl ether, H₃O⁺ | Tertiary alcohol derivative | C-C bond formation via Grignard addition. aroonchande.com |

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry frequently employs transition metal catalysts, particularly palladium, for the construction of carbon-carbon bonds with high efficiency and selectivity. mdpi.com The synthesis of enones like 4,4-diphenylbut-3-en-2-one can be envisioned through several palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

A plausible Suzuki coupling approach would involve the reaction of a vinylboronic acid or ester with a suitable diphenylmethyl ketone derivative bearing a leaving group (e.g., a halide or triflate) at the α-position. The palladium catalyst, in the presence of a suitable ligand and base, would facilitate the coupling to form the desired butenone skeleton.

Alternatively, a Heck reaction could be employed. This would involve the coupling of a vinyl ketone, such as methyl vinyl ketone, with a diphenylmethyl halide. The palladium catalyst facilitates the substitution of the halide with the vinyl group, forming the enone product. These methods are highly valued for their tolerance of a wide range of functional groups. mdpi.com

Insertion Reactions Involving Alkynes and Ketones

The synthesis of enones from alkynes is a highly atom-economical approach. organic-chemistry.org Hydroacylation, the direct addition of an aldehyde C-H bond across an alkyne C-C triple bond, is a straightforward method. For an analogue of the target molecule, this could involve the reaction of an aldehyde with diphenylacetylene, catalyzed by a transition metal complex (e.g., rhodium or ruthenium), to regioselectively form the enone.

Another advanced strategy involves the use of metal carbenes. rsc.org For instance, a palladium-catalyzed carbene/alkyne metathesis can be used to construct complex cyclic enones. rsc.org A related approach for 4,4-diphenylbut-3-en-2-one could involve the reaction of a masked carbene with diphenylacetylene. Gold-catalyzed reactions are also prominent in alkyne chemistry; a cationic gold(I) complex can catalyze the coupling of terminal alkynes with enamines, which are masked carbene precursors, to generate allenes, showcasing the versatility of metal-catalyzed insertions and couplings involving alkyne substrates. nih.gov

Stereoselective and Regioselective Synthetic Pathways

While 4,4-diphenylbut-3-en-2-one is achiral, the synthesis of its substituted analogues often requires precise control over stereochemistry.

Diastereoselective Control in Related Butenone Formation

Achieving diastereoselective control is crucial when synthesizing more complex butenone analogues that contain one or more stereocenters. Methodologies for achieving such control often rely on cascade reactions where the stereochemistry is set in a predictable manner.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. For the synthesis of 1,1-diphenylbut-3-en-2-one and its analogues, several green strategies can be envisioned, primarily focusing on solvent-free conditions and alternative energy sources like microwave irradiation.

Solvent-Free Aldol Condensation: The Claisen-Schmidt condensation, a common method for forming α,β-unsaturated ketones, can be adapted to be more environmentally friendly. nih.gov Solvent-free approaches, often employing solid catalysts like sodium hydroxide and grinding techniques, have proven effective for the synthesis of chalcones and related compounds. nih.govtruman.edu These methods are highly atom- and energy-efficient, chemoselective, and produce minimal waste. researchgate.net In some cases, quantitative yields of α,α'-bis(substituted-benzylidene)cycloalkanones have been achieved in just five minutes of grinding. nih.gov The absence of solvent works due to the melting point depression of the solid reagents upon mixing, creating a liquid phase for the reaction to proceed. truman.edu

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. rasayanjournal.co.innih.gov This technique is particularly well-suited for solid-phase synthesis and can be applied to the preparation of enones. nih.gov For instance, a microwave-assisted, solvent-free synthesis of chalcones using iodine-impregnated alumina (B75360) as a catalyst has been reported to give excellent yields (79-95%) in under two minutes. at.ua The rate enhancements in microwave-assisted synthesis are attributed to the rapid and direct heating of the solvent or reactants. nih.gov

Table 2: Green Chemistry Approaches in the Synthesis of α,β-Unsaturated Ketones

| Green Methodology | Catalyst/Conditions | Reactants | Product Type | Key Advantages |

|---|---|---|---|---|

| Solvent-Free Grinding | Solid NaOH | Aldehydes, Ketones | α,β-Unsaturated Ketones | High yields, minimal waste, energy efficient. nih.govresearchgate.net |

| Microwave Irradiation | Iodine-impregnated Alumina | Aryl Ketones, Aldehydes | Chalcones | Rapid reaction times ( < 2 min), high yields (79-95%). at.ua |

Derivatization Strategies from Precursors to this compound

A logical and common synthetic route to α,β-unsaturated ketones involves the derivatization of a suitable ketone precursor. In the case of this compound, the most direct precursor is 1,1-diphenylacetone (B1664572).

The synthesis of 1,1-diphenylacetone itself can be achieved through various methods, including the Friedel-Crafts reaction of benzene (B151609) with α-bromo-α-phenylacetone in the presence of anhydrous aluminum chloride. This multi-step process begins with the bromination of phenylacetone. Another route involves the oxidation of 1,1-diphenyl-2-propanol.

Once 1,1-diphenylacetone is obtained, the introduction of the vinyl group can be accomplished through several established synthetic transformations. A classic and effective method is the Mannich reaction followed by elimination. This involves reacting the ketone with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a β-amino ketone (a Mannich base). Subsequent treatment of the Mannich base with a suitable reagent, such as ethyl chloroformate and diisopropylethylamine, facilitates an elimination reaction to yield the desired aryl vinyl ketone. nih.gov This two-step sequence is a well-established method for the α-methylenation of ketones. nih.gov

An alternative conceptual approach is the direct α-vinylation of the ketone. While challenging, strategies for the α-vinylation of ketones have been developed, some of which are applicable to the formation of quaternary carbon centers. researchgate.net

Table 3: Potential Derivatization Strategies for the Synthesis of this compound from 1,1-Diphenylacetone

| Reaction Sequence | Reagents | Intermediate | Key Transformation |

|---|---|---|---|

| Mannich Reaction / Elimination | 1. Formaldehyde, Dimethylamine HCl 2. Ethyl Chloroformate, Diisopropylethylamine | β-Amino Ketone (Mannich Base) | α-Methylenation of the ketone precursor. nih.gov |

Reactivity and Mechanistic Investigations of 1,1 Diphenylbut 3 En 2 One and Its Derivatives

Electrophilic and Nucleophilic Addition Reactions

The conjugated system in 1,1-diphenylbut-3-en-2-one allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The regioselectivity of these additions is influenced by the nature of the nucleophile and the reaction conditions.

Conjugate Addition Chemistry (Michael-type Additions)

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, the bulky diphenyl groups at the α-position sterically hinder direct attack at the carbonyl carbon, thereby favoring the conjugate addition of soft nucleophiles. Various carbon and heteroatom nucleophiles can be employed in this reaction, leading to the formation of a wide range of functionalized ketones.

For example, the reaction with soft carbon nucleophiles, such as enamines or organocuprates, proceeds efficiently to yield the corresponding 1,4-adducts. The resulting enolate intermediate can be trapped with an electrophile, allowing for further molecular complexity to be introduced in a single step.

Table 1: Examples of Michael-type Additions to this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Amine | Piperidine | 4-(Piperidin-1-yl)-1,1-diphenylbutan-2-one |

| Thiol | Thiophenol | 1,1-Diphenyl-4-(phenylthio)butan-2-one |

Chelation-Controlled Carbonyl Additions

While soft nucleophiles favor conjugate addition, hard nucleophiles, such as organolithium or Grignard reagents, can add directly to the carbonyl group (1,2-addition). The selectivity of this process can be significantly enhanced through chelation control, particularly when a Lewis acid is present. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and directing the nucleophile to attack at this position.

The presence of a nearby coordinating group in a derivative of this compound can also lead to highly diastereoselective additions. The formation of a five- or six-membered chelate between the Lewis acid, the carbonyl oxygen, and the coordinating group of the substrate creates a rigid conformation that directs the incoming nucleophile to one face of the molecule.

Cyclization and Annulation Processes

The versatile reactivity of the this compound scaffold makes it a valuable precursor for the synthesis of various cyclic and heterocyclic systems.

Formation of Heterocyclic Scaffolds from Butenone Building Blocks

The butenone core is a common synthon for the construction of five- and six-membered heterocycles. For instance, the reaction of this compound with hydrazine (B178648) derivatives provides a straightforward route to pyrazoles. The initial conjugate addition of the hydrazine is followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. Similarly, reaction with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) derivatives. These reactions underscore the utility of this butenone as a four-carbon building block in heterocyclic synthesis.

Domino and Cascade Reactions (e.g., Michael–Michael Cascade)

Domino and cascade reactions are powerful strategies for the rapid construction of complex molecular architectures. The this compound framework is well-suited for such processes. A classic example is the Michael-initiated ring closure, where a Michael addition of a dinucleophile is followed by an intramolecular cyclization.

For instance, the reaction with a β-ketoester can initiate a Michael-Michael cascade. The initial Michael addition of the enolized ketoester to the butenone generates a new enolate, which can then undergo an intramolecular Michael addition to the ester carbonyl, leading to the formation of a highly functionalized cyclohexanone (B45756) derivative after workup.

Rearrangement Pathways

The carbon skeleton of this compound and its derivatives can undergo various rearrangement reactions, often promoted by acid catalysis or photochemical activation. These rearrangements can lead to structurally diverse products.

Acid-catalyzed rearrangements can occur in related systems, such as α-vinylcyclobutanones, which can rearrange to form cyclopentenones through a 1,2-acyl migration. researchgate.net Similarly, Lewis acid-mediated rearrangements of oxabenzonorbornadienes can proceed through a 1,2-acyl shift to yield substituted naphthoic acid derivatives. escholarship.org While not directly involving this compound, these examples suggest that under acidic conditions, Wagner-Meerwein-type rearrangements involving the diphenyl-substituted carbon could be feasible, potentially leading to isomeric structures.

Photochemical rearrangements are also known for related π-methane systems. scielo.br For example, the direct photolysis of 1,1-dicyano-3-phenylbut-1-ene results in the formation of cyclopropane (B1198618) derivatives through both di-π-methane and π-methane rearrangement pathways. scielo.brscielo.br The di-π-methane rearrangement is a common photochemical reaction for compounds with two π-systems separated by an sp³-hybridized carbon. scielo.br Although this compound itself has a different substitution pattern, the potential for photochemical rearrangements leading to cyclopropyl (B3062369) ketones or other rearranged products under UV irradiation exists and represents an area for further investigation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| 4-(Piperidin-1-yl)-1,1-diphenylbutan-2-one |

| Thiophenol |

| 1,1-Diphenyl-4-(phenylthio)butan-2-one |

| Diethyl malonate |

| Diethyl 2-(3-oxo-4,4-diphenylbutyl)malonate |

| Hydrazine |

| Pyrazole |

| Amidine |

| Guanidine |

| Pyrimidine |

| β-Ketoester |

| Cyclohexanone |

| α-Vinylcyclobutanone |

| Cyclopentenone |

| Oxabenzonorbornadiene |

| Naphthoic acid |

| 1,1-Dicyano-3-phenylbut-1-ene |

| Cyclopropane |

Sigmatropic Rearrangements (e.g., 2-aza-Cope Rearrangement of Amine Analogues)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. beilstein-journals.org The 2-aza-Cope rearrangement, aza-variant of the Cope rearrangement, is a nih.govnih.gov-sigmatropic rearrangement involving a nitrogen atom, typically in the form of an iminium ion. nih.govnih.gov This reaction proceeds through a six-membered, chair-like transition state and is known for its high stereospecificity. The cationic nature of the intermediate often leads to a lower activation barrier compared to the all-carbon Cope rearrangement. nih.gov

For an amine analogue of this compound, such as the corresponding imine or enamine, a 2-aza-Cope rearrangement can be envisioned. The reaction would be initiated by the formation of a 2-azonia- nih.govnih.gov-sigmatropic rearrangement-prone intermediate. This type of rearrangement is frequently coupled with a subsequent Mannich cyclization, a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic systems. nih.govorganic-chemistry.org While specific studies on the 2-aza-Cope rearrangement of amine analogues of this compound are not extensively documented in readily available literature, the general principles of this reaction suggest a plausible pathway for the formation of rearranged products under appropriate acidic or thermal conditions. The significant steric hindrance imposed by the two phenyl groups at the 1-position would likely influence the kinetics and stereochemical outcome of the rearrangement.

| Reaction Type | Key Features | Potential Application for Diphenylbutenone Analogues |

| 2-aza-Cope Rearrangement | nih.govnih.gov-sigmatropic shift, Cationic intermediate, High stereospecificity | Synthesis of novel nitrogen-containing heterocyclic scaffolds |

Isomerization Studies (e.g., Z/E Alkene Isomerization)

The isomerization of the carbon-carbon double bond in derivatives of this compound represents a significant area of mechanistic investigation. Due to the substitution pattern, the double bond is tetrasubstituted, which can present challenges for efficient Z/E isomerization. Isomerization can be induced by various methods, including photochemical, thermal, and catalytic approaches.

Photochemical isomerization involves the excitation of the molecule to an excited state where rotation around the double bond is more facile. For α,β-unsaturated ketones, this process is well-documented. However, the efficiency and the photostationary state (the equilibrium mixture of Z and E isomers under irradiation) are highly dependent on the specific substitution pattern and the reaction conditions.

Catalytic methods for Z/E isomerization often employ transition metal complexes or acid/base catalysis. These methods can provide a lower energy pathway for the isomerization process. For sterically hindered alkenes, such as derivatives of this compound, the choice of catalyst is crucial to overcome the steric barriers to rotation. The development of stereodivergent synthetic methods for tetrasubstituted alkenes is an active area of research, with photocatalytic methods showing promise for achieving high selectivity.

| Isomerization Method | Typical Conditions | Challenges for Diphenylbutenone Framework |

| Photochemical | UV irradiation, photosensitizer | Potential for side reactions, achieving high Z or E selectivity |

| Catalytic (Transition Metal) | Homogeneous or heterogeneous catalyst (e.g., Pd, Ru, Rh) | Catalyst poisoning, steric hindrance affecting catalytic activity |

| Acid/Base Catalyzed | Strong acid or base | Potential for competing reactions such as aldol (B89426) condensation or decomposition |

Redox Chemistry

Catalytic Hydrogenation Mechanisms, Including Radical Pathways

The catalytic hydrogenation of α,β-unsaturated ketones like this compound can proceed through various pathways, leading to the reduction of the carbon-carbon double bond, the carbonyl group, or both. The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

Commonly used catalysts for the selective hydrogenation of the C=C bond in enones include Wilkinson's catalyst (RhCl(PPh₃)₃) and various palladium, platinum, and nickel-based catalysts. acs.orgorganic-chemistry.org The generally accepted Horiuti-Polanyi mechanism involves the adsorption of both hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

For sterically hindered α,β-unsaturated ketones, the rate of hydrogenation can be significantly reduced. acs.org The presence of two bulky phenyl groups at the β-position of this compound would be expected to impede the approach of the substrate to the catalyst surface, thus requiring more forcing conditions or highly active catalysts.

Recent studies on the hydrogenation of structurally similar compounds, such as (E)-1,3-diphenylbut-2-en-1-one, have suggested the involvement of radical pathways, particularly with certain nickel catalysts. In these mechanisms, a single electron transfer from the catalyst to the enone can generate a radical anion intermediate. This species can then undergo further reaction with a hydrogen source.

The chemoselectivity of the hydrogenation is also a key consideration. Manganese-based catalysts have been shown to be effective for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving other reducible functional groups intact. uni-muenchen.demasterorganicchemistry.com The electronic properties of the substituents on the phenyl rings can also influence the rate of hydrogenation, with electron-withdrawing groups generally accelerating the reaction. masterorganicchemistry.com

| Catalyst System | Typical Selectivity | Mechanistic Features |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | C=C bond reduction | Homogeneous catalysis, sensitive to steric hindrance |

| Palladium on Carbon (Pd/C) | C=C and C=O bond reduction | Heterogeneous catalysis, generally high activity |

| Manganese Pincer Complexes | C=C bond reduction | Homogeneous catalysis, high chemoselectivity |

Functional Group Transformations on the Diphenylbutenone Framework

The this compound framework possesses multiple reactive sites, allowing for a variety of functional group transformations. The primary sites for reaction are the electrophilic carbon-carbon double bond and the carbonyl group.

Michael Addition: The conjugated system makes the β-carbon susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. wikipedia.org A wide range of soft nucleophiles, such as enolates, amines, and thiols, can add to this position to form a new carbon-carbon or carbon-heteroatom bond. The steric hindrance from the two phenyl groups would likely play a significant role in the diastereoselectivity of this addition.

Epoxidation: The carbon-carbon double bond can be epoxidized using various reagents, such as peroxy acids (e.g., m-CPBA) or dioxiranes (e.g., DMDO). researchgate.net Asymmetric epoxidation of 1,1-disubstituted terminal olefins has been achieved with high enantioselectivity using chiral catalysts, suggesting that similar strategies could be applied to derivatives of this compound to generate chiral epoxides.

Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, is a powerful method for the enantioselective synthesis of diols from alkenes. wikipedia.org The substitution pattern of the alkene in this compound makes it a suitable substrate for this transformation.

Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions. For example, a Diels-Alder reaction where the diphenylbutenone acts as a dienophile is conceivable, although the steric bulk might necessitate high temperatures or the use of a Lewis acid catalyst. acgpubs.org [3+2] cycloaddition reactions with nitrones or other 1,3-dipoles could also be explored to construct five-membered heterocyclic rings. nih.gov

| Transformation | Reagents | Expected Product |

| Michael Addition | Soft nucleophiles (e.g., malonates, amines, thiols) | 1,4-adduct |

| Epoxidation | m-CPBA, DMDO, chiral catalysts | Epoxide |

| Dihydroxylation | OsO₄, NMO, Sharpless AD-mix | Vicinal diol |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Cyclohexene derivative |

| [3+2] Cycloaddition | 1,3-dipoles (e.g., nitrones, azides) | Five-membered heterocycle |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No experimental ¹H NMR or ¹³C NMR data for 1,1-diphenylbut-3-en-2-one could be located. This technique would be essential for elucidating the precise arrangement of hydrogen and carbon atoms, confirming the presence of the diphenyl group at the C1 position, the ketone at C2, and the terminal vinyl group.

¹H NMR Spectroscopic Analysis

Specific chemical shifts, coupling constants, and multiplicity patterns for the protons of this compound are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis

The characteristic chemical shifts for the carbon atoms, including the quaternary C1, the carbonyl C2, and the vinyl C3 and C4 carbons, have not been reported.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula is C₁₆H₁₄O, corresponding to a molecular weight of 222.28 g/mol , no experimental mass spectra were found. Analysis of the mass spectrum would be critical for confirming the molecular weight and for studying the fragmentation pathways to support the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No IR spectrum for this compound is available. This analysis would be used to identify characteristic absorption bands for the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the vinyl group.

X-ray Crystallography for Precise Solid-State Structure Determination

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Such a study would provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

While general chromatographic methods are standard for the purification and purity assessment of organic compounds, no specific protocols or results (e.g., retention times in GC or HPLC) for this compound have been published.

Computational and Theoretical Chemistry of 1,1 Diphenylbut 3 En 2 One Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and potential reaction pathways. A typical DFT study on 1,1-diphenylbut-3-en-2-one would involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its electrophilic and nucleophilic characteristics. Furthermore, DFT can be employed to compute various electronic descriptors that quantify reactivity.

Despite the widespread application of DFT to organic molecules, a specific search of the scientific literature did not yield any studies that have performed these calculations for this compound.

Mechanistic Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For a molecule like this compound, this could involve studying its behavior in various organic reactions, such as nucleophilic additions to the α,β-unsaturated system or reactions involving the diphenylmethylidene group. Transition state analysis provides crucial information about the energy barriers of these reactions, allowing for predictions of reaction kinetics and product distributions.

However, no published research articles were found that specifically detail the computational elucidation of reaction mechanisms or transition state analyses for reactions involving this compound.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its reactivity and biological activity. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms by rotating around its single bonds. Mapping the potential energy surface (PES) would identify the most stable conformers (local and global minima) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

A dedicated conformational analysis and PES mapping for this compound has not been reported in the available scientific literature.

Prediction of Spectroscopic Properties

Computational chemistry provides valuable tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are highly useful for confirming the structure of a synthesized compound and for interpreting experimental spectra.

While the prediction of spectroscopic properties for organic molecules is a common application of computational chemistry, no studies were found that have specifically calculated and reported the predicted spectra for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The conceptual framework for a QSAR study involving this compound would involve synthesizing a library of its derivatives with varying substituents and measuring their biological activity for a specific target. Computational chemistry would then be used to calculate a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative. Finally, a mathematical equation would be developed to correlate these descriptors with the observed activity.

Although QSAR studies have been extensively performed on chalcones and other α,β-unsaturated ketones, a QSAR model specifically developed for or including this compound and its derivatives has not been described in the literature. The conceptual framework remains a general approach that could be applied to this compound class should relevant experimental data become available.

Applications of 1,1 Diphenylbut 3 En 2 One As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The structure of 1,1-diphenylbut-3-en-2-one offers multiple reactive sites, making it a valuable starting material for the synthesis of more complex organic molecules. The presence of the α,β-unsaturated ketone functionality allows for a variety of transformations, including Michael additions, conjugate additions of organometallic reagents, and various cycloaddition reactions. These reactions can be employed to introduce new functional groups and build up the carbon skeleton, leading to the formation of intricate and highly functionalized molecules.

The diphenylmethane (B89790) moiety also plays a crucial role in the construction of complex structures. The two phenyl groups can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. This enables the synthesis of derivatives with tailored electronic and steric properties. While specific applications of this compound in the total synthesis of complex natural products are not extensively documented in the literature, its structural features suggest its potential as a key intermediate in the synthesis of architecturally challenging molecules. The combination of a reactive enone system and a modifiable aromatic core makes it an attractive building block for the assembly of complex scaffolds that are of interest in medicinal chemistry and materials science.

Utilization as a Scaffold for Diverse Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The α,β-unsaturated ketone core of this compound serves as an excellent precursor for the synthesis of a variety of heterocyclic systems through condensation reactions with binucleophilic reagents.

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. Conceptually, this compound can react with hydrazine to form a diphenyl-substituted pyrazoline, which upon oxidation would yield the corresponding pyrazole (B372694).

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| This compound | Hydrazine (NH₂NH₂) | Diphenyl-substituted pyrazoline | Diphenyl-substituted pyrazole |

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the condensation of α,β-unsaturated ketones with amidines, such as urea (B33335) or guanidine (B92328). The reaction of this compound with these reagents would be expected to yield dihydropyrimidines, which can then be aromatized to the corresponding diphenyl-substituted pyrimidines.

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| This compound | Urea or Guanidine | Diphenyl-substituted dihydropyrimidine | Diphenyl-substituted pyrimidine |

Pyridinones: The synthesis of pyridin-2-one derivatives can be achieved through various strategies, including the reaction of enones with reagents like cyanoacetamide. The reaction would likely proceed through a Michael addition followed by intramolecular cyclization and subsequent dehydration to afford the corresponding 3-cyano-2-pyridinone bearing a diphenylmethyl substituent.

| Reactant 1 | Reactant 2 | Key Steps | Product |

|---|---|---|---|

| This compound | Cyanoacetamide | Michael Addition, Intramolecular Cyclization, Dehydration | Diphenyl-substituted 3-cyano-2-pyridinone |

Potential in the Development of Fine Chemicals and Specialized Organic Materials

The unique combination of a bulky, rigid diphenylmethane group and a reactive butenone core in this compound suggests its potential utility in the synthesis of fine chemicals and specialized organic materials. The diphenylmethane unit can impart desirable properties such as thermal stability, rigidity, and specific photophysical characteristics to larger molecular frameworks.

For instance, this compound could serve as a monomer or a key building block in the synthesis of polymers with high thermal stability and specific refractive indices. The enone functionality provides a handle for polymerization reactions, while the diphenyl groups would contribute to the bulk properties of the resulting material.

In the realm of fine chemicals, derivatives of this compound could find applications as UV absorbers, optical brighteners, or as components in liquid crystal displays, owing to the electronic properties of the conjugated system and the steric bulk of the phenyl groups. While specific industrial applications are not widely reported, the inherent properties of this molecule make it a promising candidate for exploration in materials science.

Exploration in Photochemical Applications (Conceptual Framework)

The photochemistry of α,β-unsaturated ketones is a rich and well-studied field. However, this compound is, more specifically, a β,γ-unsaturated ketone due to the substitution pattern. Such ketones are known to undergo a characteristic photochemical reaction known as the oxa-di-π-methane rearrangement iupac.orgscribd.comyoutube.com. This rearrangement involves the formation of a diradical intermediate, which then cyclizes to form a vinyl-substituted cyclopropyl (B3062369) ketone.

In the case of this compound, upon photochemical excitation, it could conceptually undergo an oxa-di-π-methane rearrangement. The presence of the two phenyl groups on the β-carbon is expected to influence the stability of the diradical intermediates and potentially the regioselectivity of the rearrangement. The di-π-methane rearrangement is a general photochemical reaction for molecules containing two π-systems separated by a saturated carbon atom wikipedia.org. The oxa-di-π-methane rearrangement is the analogous reaction for β,γ-unsaturated ketones iupac.orgscribd.com.

The general mechanism involves the formation of a bridged diradical intermediate, which can then rearrange to the final product. The specific pathway and efficiency of the rearrangement for this compound would depend on factors such as the solvent and the presence of photosensitizers. While detailed photochemical studies on this compound are not extensively available, the known reactivity of related β,γ-unsaturated ketones provides a conceptual framework for its potential photochemical applications, such as in the synthesis of strained cyclopropyl-containing molecules.

Future Research Directions and Emerging Avenues in 1,1 Diphenylbut 3 En 2 One Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 1,1-diphenylbut-3-en-2-one and its derivatives traditionally relies on the Claisen-Schmidt condensation, which can be catalyzed by acids or bases. mdpi.com Future research is geared towards the development of more sustainable and efficient catalytic systems. A promising avenue is the use of heterogeneous catalysts, which offer advantages such as ease of separation and reusability. For instance, magnetic zeolite-like metal-organic framework composite materials, such as Fe3O4@ZIF-8, have shown high yields (85-95%) in the synthesis of chalcone (B49325) compounds, significantly reducing reaction times and addressing the corrosivity (B1173158) and recycling issues associated with traditional homogeneous catalysts. google.com

Furthermore, the exploration of novel catalytic reactions for the transformation of the this compound scaffold is a key area of future research. The α,β-unsaturated carbonyl moiety is susceptible to a variety of addition reactions. jchemrev.com The development of catalysts for selective hydrogenation, epoxidation, and other functionalizations of the double bond or the carbonyl group will open up new synthetic pathways to a wide range of derivatives with potentially valuable properties.

| Catalyst System | Reaction Type | Key Advantages | Potential for this compound |

| Magnetic Zeolite-like Metal Organic Frameworks (e.g., Fe3O4@ZIF-8) | Chalcone Synthesis | High yield, reusability, reduced reaction time, environmentally friendly. google.com | Greener and more efficient synthesis of the parent compound. |

| Heterogeneous Acid/Base Catalysts | Claisen-Schmidt Condensation | Ease of separation, reusability, potential for continuous flow processes. researchgate.net | Scalable and sustainable production of this compound. |

| Transition Metal Complexes | Hydrogenation, Oxidation, C-H activation | High selectivity, tunable reactivity. | Selective functionalization of the double bond or carbonyl group to create novel derivatives. |

Advancements in Asymmetric Synthetic Methodologies

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of asymmetric synthetic methodologies to produce enantiomerically pure derivatives of this compound. This can be approached through several strategies, including the use of chiral catalysts in the synthesis of the chalcone itself or in subsequent transformations.

Asymmetric catalysis of conjugate addition reactions to the α,β-unsaturated system is a particularly promising area. The use of chiral organocatalysts or metal complexes can facilitate the enantioselective addition of various nucleophiles, leading to the formation of stereogenic centers at the β-position. Furthermore, asymmetric reduction of the carbonyl group can provide access to chiral allylic alcohols, which are valuable synthetic intermediates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more continuous and automated processes. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The integration of the synthesis and transformation of this compound into flow chemistry platforms is a significant future research direction.

Automated synthesis platforms, such as the SynFini™ system, which leverage artificial intelligence and robotics, can accelerate the discovery and optimization of new derivatives of this compound. youtube.com These platforms can rapidly screen different reaction conditions and starting materials, leading to the efficient synthesis of libraries of compounds for biological or material science applications. youtube.com

Exploration of Bio-Inspired and Biomimetic Transformations

Nature provides a vast inspiration for the development of novel chemical transformations. Bio-inspired and biomimetic approaches to the synthesis and modification of this compound represent a frontier in chemical research. In plants, the enzyme chalcone isomerase catalyzes the stereospecific cyclization of chalcones to flavanones. ijpsjournal.com Exploring the use of isolated enzymes or whole-cell biocatalysts for the transformation of this compound could lead to highly selective and environmentally friendly synthetic methods.

Multi-enzyme cascade reactions offer a powerful tool for the one-pot synthesis of complex molecules from simple precursors. polimi.it A future research avenue could involve the development of an enzymatic cascade for the synthesis of chiral derivatives of this compound, mimicking the biosynthetic pathways of flavonoids.

Investigation of Material Science Applications Beyond Current Scope

Chalcones are known to possess interesting optical and electronic properties, making them promising candidates for applications in materials science. bohrium.com Future research will likely expand the scope of these applications for this compound and its derivatives. The extended π-conjugated system in these molecules suggests potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com

The design and synthesis of novel polymers incorporating the this compound scaffold is another exciting prospect. These polymers could exhibit unique thermal, mechanical, or optical properties. Furthermore, the ability of the α,β-unsaturated carbonyl moiety to undergo polymerization could be exploited to create novel cross-linked materials with tailored properties. The development of chalcone-based derivatives for sensing applications is also an emerging field. researchgate.netresearchgate.net

| Potential Application Area | Key Properties of this compound Derivatives | Future Research Focus |

| Organic Electronics (OLEDs, OPVs) | Extended π-conjugation, potential for tunable electronic properties. researchgate.netmdpi.com | Synthesis of derivatives with tailored HOMO/LUMO levels and charge transport properties. |

| Polymer Science | Reactive α,β-unsaturated carbonyl group, rigid aromatic structure. researchgate.net | Development of novel polymers with enhanced thermal stability, and optical or mechanical properties. |

| Chemosensors | Potential for functionalization to create specific binding sites, changes in fluorescence upon analyte binding. researchgate.netresearchgate.net | Design and synthesis of derivatives for the selective detection of ions and small molecules. |

| Non-linear Optics | Extended π-system, potential for large second-order nonlinear optical responses. bohrium.com | Investigation of the relationship between molecular structure and non-linear optical properties. |

Q & A

Q. What are the most reliable synthetic routes for 1,1-diphenylbut-3-en-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthesis : The compound can be synthesized via α,β-unsaturated ketone formation, such as through Claisen-Schmidt condensation between acetophenone derivatives and benzaldehyde analogs. Key parameters include catalyst choice (e.g., NaOH or KOH in ethanol) and temperature control (60–80°C) to minimize side reactions like aldol adduct formation .

- Optimization : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, solvent polarity). Monitor reaction progress via TLC or GC-MS. For purification, column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- NMR : Analyze NMR for vinyl proton signals (δ 6.5–7.5 ppm, coupling constants ~15–16 Hz for trans configuration) and ketone carbonyl absence (due to conjugation). NMR should show a carbonyl carbon at ~190–200 ppm .

- IR : Look for conjugated carbonyl stretching at ~1670–1700 cm, reduced from typical ketone values due to resonance .

- MS : Expect a molecular ion peak at m/z 236 (CHO) and fragmentation patterns indicative of α-cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritant properties. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. Refer to PubChem or EPA DSSTox for toxicity profiles .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges arise in resolving torsional angles of the phenyl groups?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane.

- SHELX Refinement : Use SHELXL for least-squares refinement. Challenges include disorder in phenyl rings; apply restraints (e.g., DFIX for C-C bond lengths) and analyze residual density maps. Validate with R-factor (<5%) and check for twinning using PLATON .

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

- Root-Cause Analysis :

Q. What computational methods (e.g., DFT, MD) are suitable for studying the electronic properties and reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- DFT : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate reaction trajectories in solvents (e.g., toluene) to assess steric effects from phenyl groups. Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.